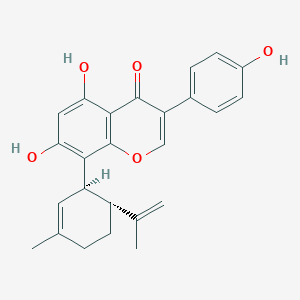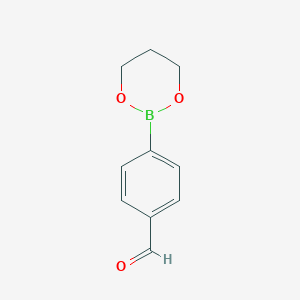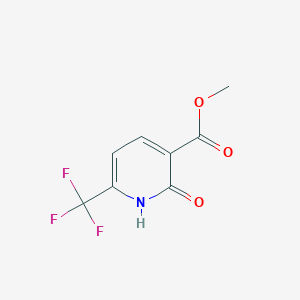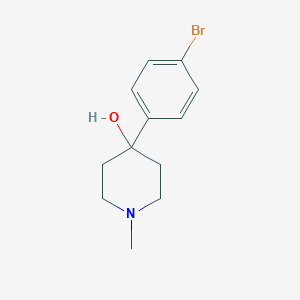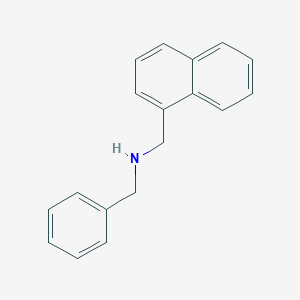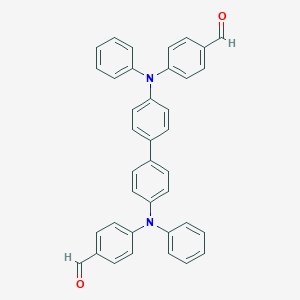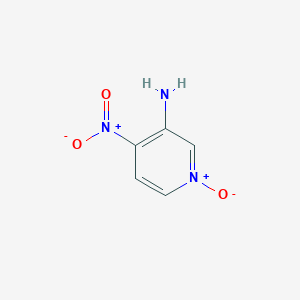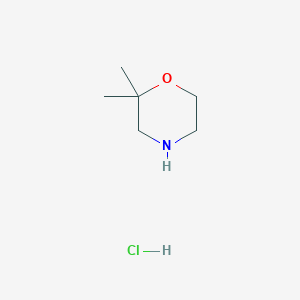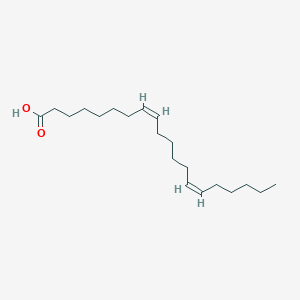
(8Z,14Z)-icosa-8,14-dienoic acid
Descripción general
Descripción
“(8Z,14Z)-icosa-8,14-dienoic acid” is an ω-8 C20:2 fatty acid . The presence of this compound has been detected in human milk at a level of 0.19% (weight % total fatty acids) .
Synthesis Analysis
Eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids, which are potent vasodilators . The protein Long-chain-fatty-acid–CoA ligase 4 (ACSL4) catalyzes the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .Molecular Structure Analysis
The molecular formula of “(8Z,14Z)-icosa-8,14-dienoic acid” is C20H36O2 . The InChI code is InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- .Chemical Reactions Analysis
The compound is involved in several reactions. For instance, it is involved in the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.5 . It is supplied as a solution in ethanol .Aplicaciones Científicas De Investigación
Application in Drosophila melanogaster Research
- Summary of the Application: The compound “(8Z,14Z)-icosa-8,14-dienoic acid” is a type of polyunsaturated fatty acid (PUFA). In a study involving Drosophila melanogaster, also known as the fruit fly, this compound was used to examine the metabolism of eicosanoids .
- Methods of Application or Experimental Procedures: The Drosophila were fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA), which are types of PUFAs. The presence of these PUFAs, including “(8Z,14Z)-icosa-8,14-dienoic acid”, was then analyzed in the whole body, head, and thorax-abdomen of the Drosophila using high performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
- Results or Outcomes: The study found that C20 PUFAs, including “(8Z,14Z)-icosa-8,14-dienoic acid”, could only be found in Drosophila fed diets supplemented with EPA and ARA, but not in Drosophila fed base diets. The C20 PUFAs were found in abundance in the head. The study also found that Drosophila fed ARA- and EPA-supplemented diets yielded certain types of eicosanoids .
Application in Lipid Research
- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is a type of polyunsaturated fatty acid (PUFA) that is used in lipid research . It is often used as a standard in lipidomics studies to help identify and quantify other similar compounds .
- Methods of Application or Experimental Procedures: This compound is typically used in solution and can be analyzed using techniques such as high performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) .
- Results or Outcomes: The use of “(8Z,14Z)-icosa-8,14-dienoic acid” as a standard in lipidomics studies helps to ensure the accuracy and reliability of the results .
Application in Endothelial Stimulation Research
- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is used in research involving endothelial stimulation . Specifically, it is used in the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation .
- Methods of Application or Experimental Procedures: A sensitive LC-MS/MS method was developed to quantify these compounds in human plasma. Plasma samples were collected from healthy and hypertensive subjects at baseline and during radial artery endothelium-dependent flow-mediated dilatation .
- Results or Outcomes: The study found that heating induced a similar increase in 8,9-EET, 11,12-EET, and 14,15-EET levels and in corresponding DHET levels in healthy but not in hypertensive subjects .
Application in Lipid Research
- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is a type of polyunsaturated fatty acid (PUFA) that is used in lipid research . It is often used as a standard in lipidomics studies to help identify and quantify other similar compounds .
- Methods of Application or Experimental Procedures: This compound is typically used in solution and can be analyzed using techniques such as high performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) .
- Results or Outcomes: The use of “(8Z,14Z)-icosa-8,14-dienoic acid” as a standard in lipidomics studies helps to ensure the accuracy and reliability of the results .
Application in Endothelial Stimulation Research
- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is used in research involving endothelial stimulation . Specifically, it is used in the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation .
- Methods of Application or Experimental Procedures: A sensitive LC-MS/MS method was developed to quantify these compounds in human plasma. Plasma samples were collected from healthy and hypertensive subjects at baseline and during radial artery endothelium-dependent flow-mediated dilatation .
- Results or Outcomes: The study found that heating induced a similar increase in 8,9-EET, 11,12-EET, and 14,15-EET levels and in corresponding DHET levels in healthy but not in hypertensive subjects .
Safety And Hazards
Direcciones Futuras
The compound 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which is an eicosapentaenoic acid-derived lipid metabolite, has been found to accelerate the healing of colitis by inhibiting inflammatory responses . This suggests potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(8Z,14Z)-icosa-8,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHHCGFNMNGPH-ASZCUJMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8Z,14Z)-icosa-8,14-dienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



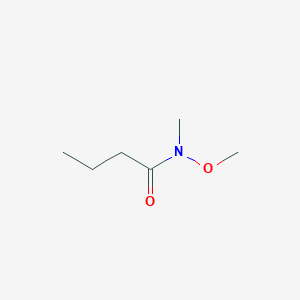
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
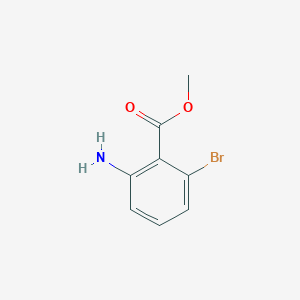
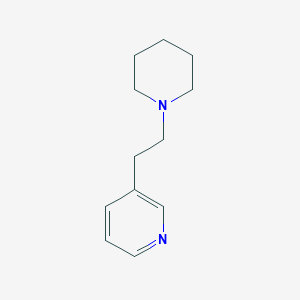
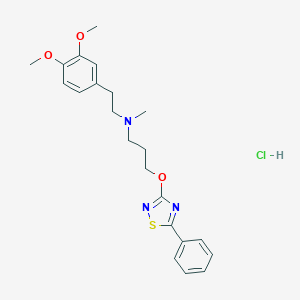
![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
